2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide
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Overview
Description
2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and benzamide functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-(Cyclohexylidenamino)-N~1~-(4-methoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylidenamino group, in particular, provides unique steric and electronic characteristics that differentiate it from other benzamide derivatives .
Properties
CAS No. |
14910-03-3 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(cyclohexylideneamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-17-13-11-16(12-14-17)22-20(23)18-9-5-6-10-19(18)21-15-7-3-2-4-8-15/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,23) |
InChI Key |
FWJLIUFJABJQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=C3CCCCC3 |
Origin of Product |
United States |
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